A phenothiazine antipsychotic used principally in the treatment of NAUSEA; VOMITING; and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)
Prochlorperazine dimaleate
CAS No.: 84-02-6
Cat. No.: VC20750262
Molecular Formula: C28H32ClN3O8S
Molecular Weight: 606.1 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 84-02-6 |
---|---|
Molecular Formula | C28H32ClN3O8S |
Molecular Weight | 606.1 g/mol |
IUPAC Name | but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8) |
Standard InChI Key | DSKIOWHQLUWFLG-UHFFFAOYSA-N |
Isomeric SMILES | CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Colorform | Viscous liquid |
Melting Point | 228 °C |
Chemical Structure and Properties
Prochlorperazine dimaleate is a phenothiazine compound with a piperazine moiety in its side chain. The chemical formula of prochlorperazine dimaleate is C₂₀H₂₄ClN₃S·2C₄H₄O₄, with a molecular weight of 606.09 . The compound is formed by combining prochlorperazine base with two maleic acid molecules.
Physical and Chemical Characteristics
Property | Characteristic |
---|---|
Physical State (20°C) | Solid |
Appearance | White to orange to green powder or crystal |
Melting Point | 194°C (decomposition) |
Maximum Absorption Wavelength | 313 nm (in methanol) |
Solubility | Insoluble in water, diethyl ether, and ethanol |
CAS Registry Number | 84-02-6 |
Related CAS RN | 58-38-8 |
The compound requires proper storage conditions to maintain its stability. It is recommended to store prochlorperazine dimaleate at room temperature, preferably in a cool and dark place below 15°C, as it is sensitive to light .
Structural Features
Prochlorperazine dimaleate consists of a three-ring structure with a chlorine substituent at position 2 of the phenothiazine nucleus and a 3-(4-methylpiperazin-1-yl)propyl side chain at position 10 . This structural configuration contributes significantly to its pharmacological properties and receptor-binding profile.
Mechanism of Action
The therapeutic effects of prochlorperazine dimaleate are primarily attributed to its antagonistic actions on various neurotransmitter receptors in the central nervous system.
Primary Mechanisms
Prochlorperazine dimaleate functions primarily as a dopamine receptor antagonist, with particularly strong affinity for D2 dopamine receptors . The blockade of these receptors in the brain contributes to its antipsychotic effects. In the chemoreceptor trigger zone (CTZ), this D2 receptor antagonism is responsible for its antiemetic properties by inhibiting apomorphine-induced vomiting .
Secondary Mechanisms
Beyond its primary dopaminergic actions, prochlorperazine dimaleate also exerts effects on several other neurotransmitter systems:
-
Antagonism of histamine H1 receptors
-
Blockade of α-1 adrenergic receptors (leading to sedation, muscle relaxation, and hypotension)
-
Antagonism of α-2 adrenergic receptors
Additionally, research has indicated that prochlorperazine may inhibit the P2X7 receptor in human macrophages, leading to inhibition of calcium ion influx .
Pharmacokinetics
The pharmacokinetic profile of prochlorperazine dimaleate provides important insights into its clinical effectiveness and potential limitations.
Absorption and Distribution
The compound reaches peak plasma concentrations approximately 5 hours after oral administration. When administered repeatedly in twice-daily dosing regimens, steady-state concentrations are achieved after approximately 7 days .
Metabolism and Elimination
The duration of action for prochlorperazine dimaleate is approximately 3 to 4 hours regardless of the route of administration . With repeated dosing, both prochlorperazine and its metabolites accumulate in the body, which may contribute to its therapeutic and adverse effects.
Clinical Applications
Prochlorperazine dimaleate has established itself as a valuable therapeutic agent in several clinical contexts due to its multiple pharmacological actions.
Psychiatric Treatment
Prochlorperazine dimaleate is used in the treatment of severe anxiety and psychotic disorders, including schizophrenia and generalized non-psychotic anxiety . Its antipsychotic properties provide relief to patients through dopamine receptor antagonism in mesolimbic pathways.
Antiemetic Applications
One of the most common uses of prochlorperazine dimaleate is in the management of severe nausea and vomiting . It is particularly valuable in:
-
Chemotherapy-induced nausea and vomiting
-
Postoperative nausea and vomiting
-
Vertigo-associated nausea
Antioxidant Properties
Recent research has uncovered interesting antioxidant properties of prochlorperazine dimaleate, potentially expanding its therapeutic applications.
Mechanistic Basis
The antioxidant activity of prochlorperazine dimaleate is attributed to its basic chemical structure—specifically, the phenothiazine ring . This structural element may contribute to the compound's ability to neutralize reactive oxygen species (ROS) and combat oxidative stress.
Experimental Findings
A 2024 study evaluated the antioxidant activity of prochlorperazine dimaleate compared to reference antioxidants (Trolox and ascorbic acid) using various assays :
Assay | Relative Activity | Findings |
---|---|---|
CUPRAC | Highest | Significant reduction of Cu²⁺ ions |
FRAP | High | Significant reduction of Fe³⁺ ions |
O₂·⁻ scavenging | Moderate | Effective scavenging of superoxide anion radicals |
DPPH | Low | Scavenges DPPH radicals but less efficiently than ascorbic acid |
ABTS | Lowest | Does not effectively reduce ABTS radicals |
Based on the IC₅₀ values obtained, the researchers determined that the antioxidant activity of prochlorperazine dimaleate followed the order: CUPRAC > FRAP > O₂·⁻ > DPPH > ABTS . This differential activity across various antioxidant assays suggests a complex mode of action against oxidative stress.
Research and Development Applications
Prochlorperazine dimaleate continues to be an important compound in pharmaceutical research and development.
Neurotransmitter Research
Researchers use prochlorperazine dimaleate to study neurotransmitter systems, particularly dopamine pathways, to develop better treatments for mental health disorders . Its well-characterized pharmacological profile makes it a valuable tool in understanding the neurochemical basis of psychiatric conditions.
Formulation Development
Historical Context and Current Status
Prochlorperazine was first developed in the 1950s and received FDA approval in 1956 . As a first-generation antipsychotic, it represented an important advance in the pharmacological treatment of psychiatric disorders and nausea.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume